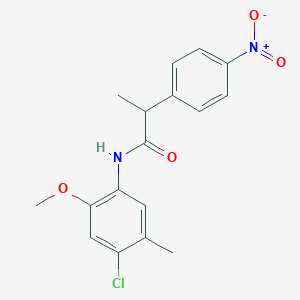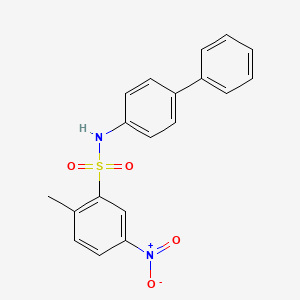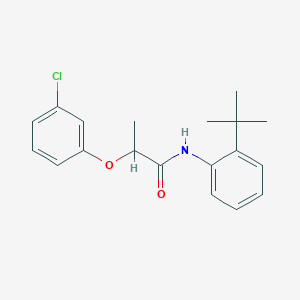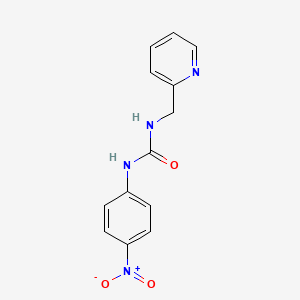![molecular formula C21H24ClN3O2S B4077038 2-[(4-chlorophenyl)thio]-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4077038.png)
2-[(4-chlorophenyl)thio]-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide
Übersicht
Beschreibung
2-[(4-chlorophenyl)thio]-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide is a chemical compound that is widely used in scientific research. It is a member of the thioamide family of compounds and is commonly referred to as TPCA-1. TPCA-1 has been shown to have a wide range of biochemical and physiological effects, and its mechanism of action has been well studied. In
Wirkmechanismus
TPCA-1 inhibits the activity of the NF-κB pathway by binding to and inhibiting the activity of the enzyme IKK-β, which is involved in the activation of NF-κB. This results in the inhibition of NF-κB target genes, which are involved in cell growth and survival. TPCA-1 has also been shown to inhibit the activity of other enzymes involved in the NF-κB pathway, including IKK-α and TAK1.
Biochemical and Physiological Effects:
In addition to its anti-tumor and anti-inflammatory effects, TPCA-1 has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of cytokines and chemokines, which are involved in the regulation of the immune system. TPCA-1 has also been shown to inhibit the activity of the enzyme COX-2, which is involved in the production of prostaglandins and is a target for anti-inflammatory drugs such as aspirin.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of TPCA-1 is its specificity for the NF-κB pathway. This allows researchers to study the effects of NF-κB inhibition without affecting other signaling pathways. TPCA-1 is also relatively easy to synthesize and is commercially available. However, one limitation of TPCA-1 is its relatively low solubility in water, which can make it difficult to use in some experiments.
Zukünftige Richtungen
There are several future directions for research on TPCA-1. One area of interest is the development of more potent and selective inhibitors of the NF-κB pathway. Another area of interest is the study of TPCA-1 in combination with other anti-tumor and anti-inflammatory agents. Finally, the role of TPCA-1 in the regulation of other signaling pathways, such as the PI3K/Akt pathway, is an area of ongoing research.
Conclusion:
In conclusion, TPCA-1 is a widely used chemical compound in scientific research, particularly in the field of cancer biology. Its mechanism of action has been well studied, and it has been shown to have a wide range of biochemical and physiological effects. While there are some limitations to its use in lab experiments, TPCA-1 remains an important tool for studying the NF-κB pathway and its role in cancer and inflammation.
Wissenschaftliche Forschungsanwendungen
TPCA-1 has been widely used in scientific research, particularly in the field of cancer biology. It has been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of cell growth and survival. TPCA-1 has been shown to have anti-tumor effects in a variety of cancer cell lines, including breast, prostate, and pancreatic cancer. In addition to its anti-tumor effects, TPCA-1 has also been shown to have anti-inflammatory effects and has been studied in the context of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-[2-(4-propanoylpiperazin-1-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O2S/c1-2-21(27)25-13-11-24(12-14-25)19-6-4-3-5-18(19)23-20(26)15-28-17-9-7-16(22)8-10-17/h3-10H,2,11-15H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRMKCGNKCHSCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)CSC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![dimethyl 4-[4-(acetylamino)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4076956.png)


![N-[(4-chlorophenyl)(phenyl)methyl]-2-iodobenzamide](/img/structure/B4076979.png)
![1-[2-(2,4,6-trichlorophenoxy)ethyl]azepane oxalate](/img/structure/B4076986.png)



![1-[3-(4-allyl-2-methoxyphenoxy)propyl]azepane oxalate](/img/structure/B4077013.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-phenoxybutanamide](/img/structure/B4077032.png)
![2-(3-chlorophenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)propanamide](/img/structure/B4077050.png)
![2-[(3,4-dihydro-2(1H)-isoquinolinylacetyl)amino]-N-(2-fluorophenyl)-5-nitrobenzamide](/img/structure/B4077056.png)
![5-bromo-2-chloro-N-({[2-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4077063.png)
![1-[2-(2-phenoxyethoxy)ethyl]piperazine oxalate](/img/structure/B4077078.png)